molecular formula C17H22N4O3S B3443100 4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]morpholine

4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]morpholine

Cat. No. B3443100
M. Wt: 362.4 g/mol
InChI Key: ICIBXETVUCNNBW-UHFFFAOYSA-N
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Description

The compound “4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom. It also has a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms . The molecule also contains methyl and methoxy groups, which are common in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine and 1,2,4-triazole rings would likely contribute to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the morpholine and 1,2,4-triazole rings) would all play a role .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information or research studies, it’s not possible to provide a detailed mechanism of action for this compound .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its interactions with biological systems, which could be useful in fields like medicinal chemistry .

properties

IUPAC Name

2-[[4-methyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-13-5-3-4-6-14(13)24-11-15-18-19-17(20(15)2)25-12-16(22)21-7-9-23-10-8-21/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIBXETVUCNNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NN=C(N2C)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]morpholine
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4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]morpholine
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4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]morpholine
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4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]morpholine

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